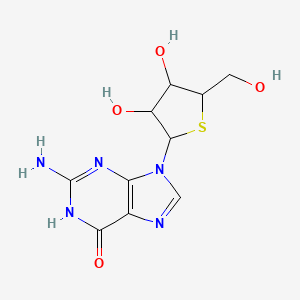

4'-Thioguanosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4S |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |

InChI Key |

YMZKESWXOOXHIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Thio-Sugar Therapeutic: An In-depth Technical Guide to the Discovery and Synthesis of 4'-Thioguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4'-thioguanosine, a significant thionucleoside with applications in drug development. The document details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates the metabolic pathway central to its mechanism of action.

A Historical Perspective: The Dawn of 4'-Thionucleosides

The journey into the synthesis of 4'-thionucleosides, a class of compounds where the oxygen atom in the furanose ring is replaced by sulfur, began in the 1960s. A pivotal moment in this field was the first disclosure of 4'-thioadenosine in the early 1960s, which opened the door for the exploration of other thio-analogs of naturally occurring nucleosides. While the initial discovery of this compound is not as discretely documented, its development is intrinsically linked to the pioneering work on 4'-thionucleosides as a whole. Early methods were often challenging, leading to a period of reduced activity in the field. However, the discovery of potent biological activities in some 4'-thionucleosides revitalized interest in developing more efficient and stereoselective synthetic routes.

Key Synthetic Strategies for this compound

The synthesis of this compound has evolved significantly, with two primary strategies emerging as the most effective: the Pummerer reaction and the Vorbrüggen glycosylation. These methods offer stereoselective routes to the desired β-anomer, which is crucial for biological activity.

The Pummerer Reaction Approach

A highly effective and stereoselective method for the synthesis of 4'-β-thioribonucleosides, including this compound, utilizes the Pummerer reaction as the key step. This approach involves the reaction of a sulfoxide precursor with a silylated nucleobase. The use of 2-amino-6-chloropurine as the purine base has been found to be suitable for this reaction. When the reaction is conducted in a mixture of acetonitrile and 1,2-dichloroethane at room temperature, followed by reflux, the desired protected 4'-β-thioguanosine precursor can be obtained in good yield.[1] Subsequent deprotection steps then afford the final 4'-β-thioguanosine.[1]

The Vorbrüggen Glycosylation Approach

The Vorbrüggen glycosylation, a cornerstone of nucleoside synthesis, is another key method for preparing this compound. This reaction involves the coupling of a silylated guanine derivative with a protected 4-thiofuranose sugar that is activated at the anomeric carbon. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is typically used to catalyze the reaction. While effective, the Vorbrüggen reaction with purine bases can sometimes lead to a mixture of N7 and N9 isomers, requiring careful optimization of reaction conditions to favor the desired N9-glycosylated product.

Experimental Protocols

While detailed experimental procedures are present in the cited literature, the following provides a generalized workflow for the synthesis of this compound via the Pummerer reaction, a commonly employed and effective method.

General Workflow for this compound Synthesis via Pummerer Reaction

Caption: A generalized workflow for the synthesis of this compound.

Step 1: Oxidation of the Protected 4-Thiosugar The protected 4-thiosugar is oxidized to the corresponding sulfoxide using a suitable oxidizing agent. This step is critical as the sulfoxide is the key intermediate for the Pummerer reaction.

Step 2: Pummerer Reaction with Silylated 2-Amino-6-chloropurine The sulfoxide is then subjected to the Pummerer reaction in the presence of a silylated 2-amino-6-chloropurine. This reaction forms the crucial glycosidic bond, yielding the protected this compound precursor.

Step 3: Deprotection The protecting groups on the sugar and the purine base are removed under appropriate conditions to yield the final product, this compound.

Quantitative Data on Synthesis

The efficiency of this compound synthesis can vary depending on the chosen method and specific reaction conditions. The following table summarizes representative yields for key steps in the synthesis of 4'-β-thioribonucleosides via the Pummerer reaction.

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Pummerer reaction with silylated 2-amino-6-chloropurine | Acetonitrile and 1,2-dichloroethane, room temperature followed by reflux | Protected 4'-β-thioadenosine precursor | 56 | [1] |

| Conversion to 4'-β-thioadenosine and 4'-β-thioguanosine | Standard deprotection conditions | 4'-β-thioguanosine | - | [1] |

Note: The yield for the direct conversion to the 4'-β-thioguanosine precursor was reported as 56% for the analogous adenosine derivative. The final deprotection yields are described as being carried out under "usual conditions". For precise yields, consulting the primary literature is recommended.

Mechanism of Action: The Metabolic Activation Pathway

The biological activity of this compound is intrinsically linked to its metabolism within the cell. As a prodrug, it must be converted into its active triphosphate form to exert its cytotoxic effects. This metabolic pathway is well-understood for the parent compound, thioguanine, and is directly applicable to this compound.

Caption: Metabolic activation of this compound to its active triphosphate form.

Once inside the cell, this compound is sequentially phosphorylated by cellular kinases to form this compound monophosphate (TGMP), diphosphate (TGDP), and finally the active triphosphate (TGTP).[2][3][4] This active metabolite can then be incorporated into DNA and RNA, leading to cytotoxicity and the induction of apoptosis in rapidly dividing cells.[2][3][4] This mechanism of action makes this compound and related compounds potent anti-cancer and immunosuppressive agents.

References

The Core Mechanism of 6-Thioguanosine in RNA Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA has become a cornerstone for studying the dynamics of gene expression, enabling the precise measurement of RNA synthesis, processing, and degradation rates. While 4-thiouridine (4sU) is a widely utilized uridine analog for this purpose, the guanosine analog 6-thioguanosine (6sG) offers a powerful alternative and complementary tool. This technical guide provides a comprehensive overview of the mechanism of action of 6-thioguanosine in RNA metabolic labeling, detailing its cellular processing, incorporation into RNA, and subsequent detection methods. It is important to note that while the user query specified "4'-Thioguanosine," the relevant scientific literature predominantly refers to "6-thioguanosine" for this application. This guide will focus on the well-documented 6-thioguanosine.

The Molecular Journey of 6-Thioguanosine: From Cell Culture Medium to Nascent RNA

The journey of 6-thioguanosine from a supplement in the cell culture medium to an integral part of newly synthesized RNA involves a series of enzymatic steps within the cell. This process allows for the specific tagging of RNA transcribed during a defined time window.

Cellular Uptake and Metabolic Activation

6-thioguanosine is readily taken up by cells and enters the purine salvage pathway. Once inside the cell, it is converted to its active triphosphate form, 6-thioguanosine triphosphate (6s-GTP), through the action of cellular kinases.[1] This metabolic activation is a critical prerequisite for its recognition and utilization by RNA polymerases.

Incorporation into Nascent RNA by RNA Polymerase

During transcription, RNA polymerases incorporate nucleotides into the growing RNA chain based on the DNA template. 6s-GTP, being structurally similar to the canonical guanosine triphosphate (GTP), is recognized by RNA polymerases and incorporated into nascent RNA transcripts at guanosine positions.[1][2] This incorporation is a key step that physically marks the newly synthesized RNA molecules.

Detection and Quantification of 6-Thioguanosine-Labeled RNA

Once incorporated into RNA, the presence of 6-thioguanosine can be detected and quantified through various methods. These methods typically involve either the specific chemical modification of the thiol group, leading to a detectable signature, or the enrichment of the thiol-containing RNA.

Chemical Conversion for Sequencing-Based Detection (TUC-seq DUAL)

A powerful and widely used method for detecting 6sG-labeled RNA is through chemical conversion that induces a specific mutation during reverse transcription. The TUC-seq DUAL (Thioguanosine and Thiouridine Conversion sequencing) method leverages this principle.[3][4][5]

Incorporated 6-thioguanosine is chemically converted to a 6-hydrazino purine derivative.[3][6] This modified base is then preferentially read as an adenosine by reverse transcriptase during cDNA synthesis.[3] Consequently, in the final sequencing data, the original guanosine position where 6sG was incorporated appears as an adenosine, resulting in a G-to-A mutation.[3][5] This specific mutational signature allows for the precise identification and quantification of newly transcribed RNA molecules at the single-nucleotide level.

Affinity Purification of Thiol-Containing RNA

An older, yet still relevant, method for isolating 6sG-labeled RNA is through affinity purification. This technique takes advantage of the reactive thiol group on the guanine base. The thiol-containing RNA can be selectively captured using matrices with affinity for sulfhydryl groups, such as mercurated cellulose columns.[2] This allows for the enrichment of newly synthesized RNA from the total RNA population.

Quantitative Insights into RNA Metabolism

The ability to specifically label and detect newly synthesized RNA with 6-thioguanosine provides a powerful tool for quantitative studies of RNA metabolism.

Dual Labeling with 4-Thiouridine for Simultaneous Measurement of RNA Synthesis and Decay

A significant advantage of 6-thioguanosine is its compatibility with other nucleoside analogs, such as 4-thiouridine (4sU), in dual-labeling experiments.[3][5] By sequentially pulsing cells with 6sG and 4sU, it is possible to differentially label two distinct populations of newly synthesized RNA. The subsequent chemical conversion of 6sG to a base read as 'A' and 4sU to a base read as 'C' allows for the simultaneous quantification of both RNA synthesis and decay rates with high precision.[3][5]

| Parameter | Method | Typical Values/Observations | References |

| Labeling Concentration | Metabolic Labeling in Cell Culture | Dependent on cell type and experimental goals. | [2] |

| G-to-A Conversion Efficiency | TUC-seq DUAL | High efficiency, enabling robust detection. | [3] |

| Cytotoxicity | Cell Viability Assays | Can exhibit cytotoxicity at high concentrations or with prolonged exposure. | [2] |

Experimental Protocols

Metabolic Labeling of Mammalian Cells with 6-Thioguanosine

-

Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.

-

Labeling: Add 6-thioguanosine to the cell culture medium at the desired final concentration. Incubate for the desired labeling period (e.g., 1-4 hours).

-

Harvesting: After the labeling period, aspirate the medium, wash the cells with PBS, and lyse the cells using a suitable RNA extraction reagent (e.g., TRIzol).

-

RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol.

Chemical Conversion of 6-Thioguanosine for TUC-seq

This protocol is a conceptual summary based on the TUC-seq DUAL methodology and should be optimized for specific experimental conditions.

-

RNA Sample Preparation: Start with purified total RNA containing 6sG-labeled transcripts.

-

Chemical Reaction: Treat the RNA with a solution containing hydrazine, ammonium chloride, and osmium tetroxide.[3] This reaction converts the 6-thioguanosine to a 6-hydrazino purine derivative.[3][6]

-

RNA Cleanup: Purify the chemically modified RNA to remove any residual reagents.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase that reads the modified guanine as adenine.

-

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify G-to-A mutations to quantify the abundance of newly synthesized RNA.

Visualizing the Workflow and Mechanisms

Signaling Pathway of 6-Thioguanosine Metabolism and Incorporation

Caption: Metabolic activation and incorporation of 6-thioguanosine into nascent RNA.

Experimental Workflow for TUC-seq DUAL

Caption: Overview of the TUC-seq experimental workflow for 6sG-labeled RNA.

Conclusion and Future Perspectives

6-Thioguanosine has emerged as a valuable tool for the metabolic labeling of nascent RNA, providing a robust method to investigate the dynamics of RNA metabolism. Its ability to be used in conjunction with 4-thiouridine in dual-labeling experiments offers unprecedented opportunities to dissect the intricate regulation of RNA synthesis and decay simultaneously. While considerations regarding its potential cytotoxicity are important, careful experimental design can mitigate these effects. Future developments in the chemical modification of 6-thioguanosine and the refinement of analytical pipelines will likely further enhance the precision and applicability of this powerful technique in transcriptomics and drug development.

References

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physical Properties of 4'-Thioguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Thioguanosine, a synthetic purine nucleoside analogue, holds significant interest in the fields of medicinal chemistry and molecular biology. As a thio-derivative of guanosine, where the 4'-oxygen of the ribose ring is replaced by a sulfur atom, it exhibits unique biochemical and physical properties that distinguish it from its natural counterpart. This technical guide provides a comprehensive overview of the core biochemical and physical characteristics of this compound, its mechanism of action, metabolic fate, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Physicochemical Properties

This compound is a synthetic analogue of the natural nucleoside guanosine. The key structural difference is the substitution of the oxygen atom at the 4' position of the ribofuranose ring with a sulfur atom. This modification significantly influences its chemical and biological properties.

| Property | Value | Reference |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-3H-purine-6-thione | |

| Molecular Formula | C₁₀H₁₃N₅O₃S | |

| Molecular Weight | 299.31 g/mol | |

| Appearance | Tan Powder | [1] |

| Melting Point | 224-227 °C | [2] |

| Solubility | Soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform. Soluble in DMSO. | [3][4] |

| UV Absorption (λmax) | 257 nm and 342 nm (pH 4-6) | [1] |

Biochemical Properties and Mechanism of Action

This compound is closely related to the well-known anticancer drug thioguanine (6-thioguanine). The primary mechanism of action of thiopurines involves their metabolic activation to thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, leading to cytotoxicity.[5]

The metabolic activation of thioguanine to its active forms, including thioguanosine triphosphate (TGTP), is a critical process for its therapeutic effect. This pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts thioguanine into thioguanosine monophosphate (TGMP). Subsequent phosphorylation steps lead to the formation of thioguanosine diphosphate (TGDP) and the active triphosphate form, TGTP.

These active metabolites exert their cytotoxic effects through several mechanisms:

-

Incorporation into DNA: Thiodeoxyguanosine triphosphate (dGTP analogue) is incorporated into DNA during replication. This incorporation disrupts the normal DNA structure and function, leading to strand breaks and triggering apoptosis.[5][6]

-

Incorporation into RNA: Thioguanosine triphosphate is incorporated into RNA, which can interfere with RNA synthesis and function, ultimately affecting protein synthesis and cellular metabolism.[6]

-

Inhibition of Purine Synthesis: Thioguanine metabolites can inhibit key enzymes involved in the de novo synthesis of purines, depriving cancer cells of essential building blocks for DNA and RNA synthesis.[6]

It is important to note that while this compound is a distinct molecule, its biological activity is intrinsically linked to the metabolic pathways of thioguanine. The replacement of the 4'-oxygen with sulfur in the ribose moiety can influence its recognition by cellular enzymes and transporters, potentially altering its metabolic activation and cytotoxic profile compared to 6-thioguanosine.

Metabolic Activation Pathway of Thioguanine

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 6-thioguanosine derivatives involves the conversion of a protected guanosine precursor.[7] The following is a representative, generalized protocol:

-

Protection of Guanosine: The hydroxyl groups of guanosine are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBS) ethers. This is typically achieved by reacting guanosine with TBS-Cl in the presence of a base like imidazole in a solvent such as DMF.

-

Thionation: The 6-oxo group of the protected guanosine is converted to a 6-thio group. A common reagent for this transformation is Lawesson's reagent. The reaction is typically carried out in an anhydrous solvent like toluene or dioxane at an elevated temperature.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield 6-thioguanosine. For TBS ethers, this is commonly achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization Methods

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 6-thioguanosine in DMSO-d₆, characteristic peaks are observed for the anomeric proton (H-1'), the ribose protons, and the aromatic proton of the purine ring.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of nucleosides.[8]

UV-Vis spectroscopy is used to determine the absorption maxima of this compound. The λmax values are dependent on the pH of the solution.[1]

HPLC is a crucial technique for the purification and analysis of this compound. Reversed-phase chromatography using a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is a common method.[9]

Experimental Workflow for Synthesis and Characterization

References

- 1. 6-THIOGUANOSINE(85-31-4) 1H NMR spectrum [chemicalbook.com]

- 2. giidrjournal.com [giidrjournal.com]

- 3. Gene Expression of 4'-Thioguanine DNA via 4'-Thiocytosine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis of 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates as donor molecules for RNA ligation and their application to the synthesis of photoactivatable TMG-capped U1 snRNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-performance liquid chromatographic method for the determination of 6-thioguanine residues in DNA using precolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principle of 4'-Thioguanosine Incorporation into Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 4'-Thioguanosine (4'-SG) for metabolic labeling of nascent RNA in living cells is a novel and largely unexplored area. Consequently, the information presented in this guide is based on established principles of other thiolated nucleosides, such as 4-thiouridine (4sU) and 6-thioguanosine (6sG), and extrapolated to 4'-SG. The experimental protocols and quantitative data provided are hypothetical and should be considered as starting points for research and development, requiring empirical validation.

Core Principle of this compound Incorporation

The central principle behind the incorporation of this compound into nascent RNA lies in its structural analogy to the natural nucleoside guanosine. This similarity allows it to be recognized and processed by the cellular machinery responsible for RNA synthesis. The process can be broken down into three key stages: cellular uptake, metabolic activation, and enzymatic incorporation by RNA polymerase.

1.1. Cellular Uptake and Metabolic Activation

Exogenously supplied this compound is transported into the cell, likely via nucleoside transporters that are also responsible for the uptake of endogenous nucleosides. Once inside the cell, 4'-SG must be converted into its active triphosphate form, this compound-5'-triphosphate (4'-SGTP), to be utilized by RNA polymerases. This activation is a stepwise phosphorylation process catalyzed by a series of cellular kinases:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (4'-SGMP) by a nucleoside kinase.

-

Diphosphorylation: 4'-SGMP is then converted to this compound diphosphate (4'-SGDP) by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, 4'-SGDP is phosphorylated to this compound triphosphate (4'-SGTP) by a nucleoside diphosphate kinase.

This metabolic cascade is analogous to the pathways that activate other nucleoside analogs used in metabolic labeling.[1][2]

1.2. Enzymatic Incorporation into Nascent RNA

The active 4'-SGTP, now present in the cellular nucleotide pool, can compete with the canonical guanosine triphosphate (GTP) for incorporation into newly synthesized RNA strands by RNA polymerases. During transcription, as the RNA polymerase moves along the DNA template, it selects and incorporates ribonucleotides that are complementary to the template strand. Due to its structural similarity to GTP, 4'-SGTP is recognized by the active site of RNA polymerase and incorporated opposite to a cytosine base in the DNA template.

It is important to note that the substitution of the ribose 4'-oxygen with a sulfur atom may influence the efficiency of incorporation and the subsequent translocation of the polymerase along the DNA template. Studies with 4'-thio-UTP have suggested that while incorporation is possible, it might lead to polymerase stalling, which could affect the overall rate of transcription.

Data Presentation: Quantitative Parameters (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound incorporation, based on typical values observed for other thiolated nucleosides. These values require experimental validation for 4'-SG.

Table 1: Hypothetical Incorporation Efficiency of this compound in Cultured Cells

| Cell Line | 4'-SG Concentration (µM) | Incubation Time (hours) | Percentage of 4'-SG in Total RNA (mol/mol) |

| HEK293T | 100 | 2 | 0.5 - 1.0% |

| HeLa | 100 | 2 | 0.4 - 0.8% |

| mESCs | 50 | 1 | 0.2 - 0.5% |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h exposure |

| HEK293T | > 200 |

| HeLa | > 200 |

| Jurkat | 50 - 100 |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments involving this compound. These protocols are adapted from established procedures for 4sU and 6sG and should be optimized for specific cell types and experimental goals.

3.1. Metabolic Labeling of Nascent RNA with this compound

Objective: To incorporate 4'-SG into newly transcribed RNA in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (4'-SG) stock solution (e.g., 100 mM in DMSO, stored at -20°C, protected from light)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA extraction kit

-

General cell culture and molecular biology reagents and equipment

Procedure:

-

Seed cells in a culture plate to reach 70-80% confluency on the day of the experiment.

-

Prepare the 4'-SG labeling medium by diluting the 4'-SG stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).

-

Aspirate the old medium from the cells and wash once with pre-warmed PBS.

-

Add the 4'-SG labeling medium to the cells and incubate for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions. Protect the cells from direct light during and after labeling to prevent potential photocrosslinking.

-

After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to total RNA extraction using TRIzol or a preferred RNA isolation method.

-

Quantify the extracted RNA and assess its integrity. The RNA is now ready for downstream applications.

3.2. Quantification of this compound Incorporation by Mass Spectrometry (Hypothetical)

Objective: To determine the molar ratio of 4'-SG to guanosine in total RNA.

Materials:

-

4'-SG labeled total RNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Acetonitrile

-

Ammonium acetate

-

LC-MS/MS system

Procedure:

-

Digest 1-5 µg of 4'-SG labeled total RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Perform liquid chromatography to separate the nucleosides.

-

Use tandem mass spectrometry (MS/MS) to detect and quantify the amounts of guanosine and this compound.

-

Establish a standard curve with known concentrations of pure guanosine and this compound to accurately quantify their amounts in the RNA digest.

-

Calculate the molar percentage of 4'-SG relative to the total guanosine content.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Metabolic activation pathway of this compound for RNA incorporation.

Caption: General experimental workflow for this compound-based RNA labeling.

Concluding Remarks

The metabolic labeling of nascent RNA with thiolated nucleosides has revolutionized the study of RNA dynamics. While this compound presents an intriguing candidate for such applications due to its structural similarity to guanosine, its efficacy and potential perturbations to cellular processes remain to be thoroughly investigated. The information and protocols provided herein serve as a foundational guide for researchers venturing into this new area, with the strong advisory that empirical validation and optimization are paramount. Future studies are needed to elucidate the precise kinetics of 4'-SG incorporation, its impact on RNA polymerase function, and its overall suitability as a robust tool for transcriptomics research.

References

In-depth Technical Guide on 4'-Thioguanosine: An Assessment of Available Data

The field of photoactivatable nucleosides is dominated by two more extensively studied analogs: 4-Thiouridine (s⁴U) and 6-Thioguanosine (s⁶G) . These molecules have been widely adopted by researchers for decades, resulting in a wealth of data on their properties and established protocols for their use.

Given the limited information specific to 4'-Thioguanosine, we are unable to provide the requested in-depth technical guide with the required data tables, experimental protocols, and visualizations.

However, a comprehensive guide meeting all the specified requirements can be generated for either 4-Thiouridine or 6-Thioguanosine . We recommend proceeding with one of these well-documented alternatives to explore the principles and applications of photoactivatable nucleosides in research and drug development.

A Technical Guide to Thiolated Nucleosides for Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of thiolated nucleosides, particularly 4'-Thioguanosine, and their more commonly used isomers, 4-Thiouridine and 6-Thioguanosine, as powerful tools for dissecting the dynamics of gene expression. We will explore their mechanisms of action, provide detailed experimental protocols, present key quantitative data, and illustrate complex workflows and pathways.

Introduction: Illuminating RNA Dynamics with Thiolated Nucleosides

The study of gene expression has evolved from static snapshots of RNA abundance to dynamic measurements of RNA synthesis, processing, and decay. Metabolic labeling of nascent RNA with modified nucleosides is a cornerstone of this advancement. Thiolated nucleosides, which contain a sulfur atom in place of an oxygen atom, are particularly valuable. Once incorporated into newly transcribed RNA, the thiol group serves as a unique chemical handle for purification and downstream analysis.

While several thiolated nucleosides exist, this guide will focus on three key molecules:

-

4-Thiouridine (4sU): The most widely used nucleoside for labeling and isolating nascent RNA, enabling the study of transcription and decay rates.

-

6-Thioguanosine (6sG): A guanosine analog used as a cytotoxic agent and, more recently, in advanced sequencing techniques to measure mRNA lifetimes, often in combination with 4sU.

-

This compound: A sugar-modified analog where the furanose oxygen is replaced by sulfur. Its application is primarily in the field of synthetic genetics to create nuclease-resistant nucleic acids.

4-Thiouridine (4sU): The Gold Standard for Nascent RNA Profiling

4-Thiouridine (4sU) is a uridine analog that is readily taken up by cells, converted into 4-thiouridine triphosphate (4sUTP), and incorporated into RNA by RNA polymerases during transcription. This process effectively tags newly synthesized RNA, allowing it to be distinguished from the pre-existing RNA pool.

Mechanism and Workflow

The general workflow for 4sU-based nascent RNA analysis involves four main steps: metabolic labeling, RNA extraction, thiol-specific biotinylation, and affinity purification of the labeled RNA for downstream applications like RNA sequencing (RNA-seq).

Quantitative Data for 4sU Labeling

The efficiency and potential cytotoxicity of 4sU labeling are concentration and duration-dependent. Proper experimental design is critical for robust and reproducible results.

| Parameter | Value / Recommendation | Cell Type / Context | Citation |

| Labeling Concentration | 200 µM for 1 hour | Mammalian fibroblasts | [1] |

| 500 µM for 10-15 minutes | Adherent cells (e.g., HEK293T) | [2] | |

| ≤ 10 µM | For rRNA production/processing studies | [3] | |

| Incorporation Rate | ~1 4sU per 50-100 nucleotides | Mammalian fibroblasts (200 µM for 1 hr) | [1] |

| T>C Conversion Rate | 2.3–2.7% (Median) | SLAM-seq analysis | [4] |

| Cytotoxicity | > 50 µM inhibits rRNA synthesis | Human U2OS cells | [3] |

| High concentrations trigger nucleolar stress | Human U2OS cells | [3] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with 4sU [2][5]

-

Cell Culture: Grow cells to 70-80% confluency in a 10 cm dish.

-

Prepare 4sU Medium: Just before use, thaw a stock aliquot of 4sU (e.g., 500 mM in nuclease-free water). Add the required volume to fresh, pre-warmed culture medium to achieve the final desired concentration (e.g., 10 µL of 500 mM stock into 10 mL of media for a final concentration of 500 µM). Mix thoroughly.

-

Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 5-120 minutes) under standard culture conditions. Protect the cells from bright light to prevent photo-crosslinking.[6]

-

Harvesting: After incubation, aspirate the 4sU medium and immediately lyse the cells by adding 3 mL of TRIzol reagent directly to the dish. Pipette the lysate to homogenize and transfer to a suitable tube. The sample can be processed immediately or stored at -80°C.[5]

Protocol 2: Thiol-Specific Biotinylation of 4sU-Labeled RNA [5][6]

-

RNA Preparation: Start with 60-100 µg of total RNA isolated from 4sU-labeled cells in a nuclease-free tube.

-

Biotinylation Reaction Mix: Prepare the following reaction mix:

-

Total RNA: 60-80 µg

-

Biotin-HPDP stock (1 mg/mL in DMF): 10 µL

-

10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA): 25 µL

-

Nuclease-free water: to a final volume of 250 µL

-

-

Incubation: Mix gently and incubate the reaction for at least 1.5 hours at room temperature with rotation, protected from light.

-

Purification: After incubation, purify the biotinylated RNA from excess biotin by chloroform/isoamylalcohol extraction followed by isopropanol precipitation.[7] Add one volume of phenol/chloroform, vortex, and centrifuge to separate the phases. Transfer the upper aqueous phase to a new tube.

-

Precipitation: Add 1/10 volume of 5 M NaCl and an equal volume of isopropanol. Mix and centrifuge at >20,000 x g for 20 minutes to pellet the RNA. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

Applications and Affected Pathways

4sU labeling is versatile, enabling various analyses of RNA dynamics. A key application is the pulse-chase experiment to determine RNA stability.

It is crucial to note that high concentrations of 4sU can be cytotoxic by inducing a nucleolar stress response.[3] This pathway is critical for cellular homeostasis and its perturbation can influence experimental outcomes.

6-Thioguanosine (6sG): An Advanced Tool for Dual Labeling

6-Thioguanosine (6sG) is a guanosine analog that can also be metabolically incorporated into nascent RNA. While it has a long history as a cytotoxic antimetabolite drug, its modern application in molecular biology involves sophisticated sequencing methods that exploit its unique chemical properties.[8][9]

Mechanism of Action and Metabolic Activation

6-Thioguanine (the base) is converted intracellularly to 6-thioguanosine monophosphate (TGMP) and subsequently phosphorylated to the triphosphate form (TGTP), which is then incorporated into RNA.[8] This incorporation is the basis for both its cytotoxic effects and its utility in RNA sequencing.

Application in TUC-seq DUAL for mRNA Lifetime Analysis

A powerful application of 6sG is in TUC-seq DUAL (Thioguanosine-to-Cytidine Conversion Sequencing DUAL). This method uses sequential pulses of 6sG and 4sU. Subsequent chemical treatment converts incorporated 6sG into a derivative that is read as Adenosine (G>A mutation) and 4sU into Cytidine (U>C mutation) during reverse transcription. By analyzing the mutation patterns in the sequencing data, a precise timeline of RNA synthesis and decay can be constructed.[10][11]

References

- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntc.hms.harvard.edu [ntc.hms.harvard.edu]

- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous measurement of nascent transcriptome and translatome using 4-thiouridine metabolic RNA labeling and translating ribosome affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tioguanine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4'-Thioguanosine Metabolic Labeling of RNA in Cultured Cells

Note to the Reader: As of November 2025, detailed and standardized protocols specifically for the use of 4'-Thioguanosine in the metabolic labeling of RNA in cultured cells are not widely available in the scientific literature. The following application note provides a comprehensive protocol for the closely related and extensively validated technique of 4-Thiouridine (4sU) metabolic labeling. The principles and procedures outlined here for 4sU can serve as a strong foundation for the development and optimization of a protocol for this compound, though specific parameters such as optimal concentration and incubation time would need to be empirically determined.

Introduction to Thiol-Based Metabolic Labeling of Nascent RNA

Metabolic labeling of newly transcribed RNA with thiol-containing nucleoside analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing a modified nucleoside into the cellular environment, it is taken up by cells, converted into its triphosphate form, and incorporated into nascent RNA transcripts by RNA polymerases. The incorporated thiol group then serves as a chemical handle for the specific enrichment and analysis of this newly synthesized RNA population.

4-Thiouridine (4sU) is the most commonly used thiol-containing nucleoside for this purpose.[1][2][3] Its incorporation into RNA is generally well-tolerated by cells at appropriate concentrations and allows for the separation of newly transcribed RNA from the pre-existing RNA pool.[4][5] This enables researchers to perform downstream analyses such as qRT-PCR, microarray analysis, or next-generation sequencing to investigate dynamic changes in gene expression.[6] While less common, other analogs like 6-Thioguanosine (6sG) have also been used, sometimes in dual-labeling experiments with 4sU, to provide more complex temporal information about RNA lifetimes.[7][8]

This document provides a detailed protocol for the metabolic labeling of nascent RNA in cultured mammalian cells using 4-Thiouridine (4sU).

Data Presentation

Table 1: Recommended 4-Thiouridine (4sU) Concentrations and Labeling Times for Mammalian Cell Lines

For most applications in mammalian cells, a concentration of 200 µM 4sU for 1 hour is sufficient, resulting in the labeling of approximately one in every 50 to 100 uridine residues in newly transcribed RNA in fibroblasts.[1] Optimal conditions may vary depending on the cell type and experimental goals.

| Cell Line | 4sU Concentration | Labeling Time | Notes |

| NIH-3T3 (mouse fibroblasts) | 100 µM - 5 mM | 15 - 120 min | Efficient incorporation observed across this range.[1] |

| HEK293T (human embryonic kidney) | 50 µM | 15 - 30 min | Used for evaluating labeling efficiency of 4sU prodrugs.[9][10] |

| mESCs (mouse embryonic stem cells) | 100 µM | 45 min - 24 h | Non-toxic concentration for studying RNA kinetics.[4] |

| HeLa (human cervical carcinoma) | Not specified | Not specified | Known to have robust expression of uridine transporters, facilitating 4sU uptake.[10] |

| MOLT-4, CCRF-CEM (human leukemic cell lines) | 0.05 µM - 0.5 µM (for Thioguanine) | 4 h | Cytotoxicity data for the related compound thioguanine; suggests a starting point for concentration ranges for thioguanosine analogs, but requires careful optimization.[11] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with 4-Thiouridine (4sU)

This protocol describes the labeling of newly transcribed RNA in adherent mammalian cells grown in a 10 cm dish.

Materials:

-

Adherent mammalian cells of choice

-

Complete cell culture medium

-

4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO, stored at -20°C)

-

Phosphate-buffered saline (PBS), sterile

-

TRIzol reagent or other RNA lysis buffer

Procedure:

-

Cell Seeding: Seed cells in a 10 cm culture dish and grow to the desired confluency (typically 70-80%). Cell density is a critical factor, so ensure consistent confluency across all experimental conditions.[1]

-

Preparation of Labeling Medium: Pre-warm the complete cell culture medium to 37°C. Just before use, dilute the 4sU stock solution into the pre-warmed medium to the desired final concentration (e.g., 200 µM).

-

Labeling: Aspirate the existing medium from the cells. Gently wash the cells once with sterile PBS. Add the 4sU-containing medium to the cells and return them to the incubator for the desired labeling period (e.g., 60 minutes).

-

Important: 4sU is a photoactivatable ribonucleoside. To avoid crosslinking of 4sU-labeled RNA to proteins, culture the cells in the dark and avoid exposure to bright light after the addition of 4sU.[1]

-

-

Cell Lysis and RNA Isolation: After the labeling period, remove the dish from the incubator and immediately place it on ice. Aspirate the labeling medium and wash the cells once with ice-cold PBS. Add 1 ml of TRIzol reagent directly to the dish and lyse the cells by pipetting up and down. Proceed with RNA isolation according to the manufacturer's protocol or a modified Trizol protocol.[1]

Total RNA Isolation (Modified TRIzol Protocol)

This protocol is adapted for isolating high-quality total RNA from cells lysed in TRIzol.[1]

Materials:

-

Cell lysate in TRIzol (from step 1.4)

-

Chloroform

-

Isopropanol

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

-

High-speed centrifuge and appropriate tubes

Procedure:

-

Phase Separation: Add 0.2 ml of chloroform per 1 ml of TRIzol lysate. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol per 1 ml of TRIzol used for lysis. Mix well and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

-

RNA Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA. The incorporation of 4sU can be confirmed by an additional absorbance peak at 330 nm.[1] The integrity of the RNA should be assessed using an Agilent Bioanalyzer or similar method.

Visualizations

Metabolic Pathway of 4-Thiouridine (4sU)

Caption: Metabolic activation of 4-Thiouridine and its incorporation into nascent RNA.

Experimental Workflow for 4sU Metabolic Labeling

Caption: Experimental workflow for 4sU-based metabolic labeling of nascent RNA.

Concluding Remarks

References

- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]

- 11. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Thiouridine (4sU) Labeling in RNA-Seq

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with thiolated nucleosides is a powerful technique to study the dynamics of RNA transcription, processing, and decay. By introducing a modified nucleoside, such as 4-thiouridine (4sU), into cellular RNA, newly transcribed molecules can be specifically tagged and isolated for downstream analysis, including RNA sequencing (RNA-seq). This approach, often referred to as 4sU-seq, provides a temporal resolution that is not achievable with standard RNA-seq, which only measures steady-state RNA levels.[1]

In drug development, understanding how a compound affects gene expression dynamics is crucial for elucidating its mechanism of action and identifying potential off-target effects.[2] 4sU-seq can reveal rapid, transient changes in transcription that are often missed by conventional methods, providing valuable insights into a drug's primary response.[1][2]

While the user requested a protocol for 4'-Thioguanosine, the established and widely adopted methods for metabolic labeling of RNA for sequencing primarily utilize 4-thiouridine (4sU) and, in some specialized applications, 6-thioguanine (6sG).[3] This document provides a detailed, step-by-step guide for the application of 4-thiouridine (4sU) in RNA-seq, which represents the current standard for this experimental approach.

Principle of 4sU-Seq

The workflow for 4sU-seq involves several key steps:

-

Metabolic Labeling: Cells are incubated with 4-thiouridine (4sU), a non-toxic uridine analog.[4] During transcription, 4sU is incorporated into newly synthesized RNA in place of uridine.

-

RNA Isolation: Total RNA is extracted from the cells.

-

Thiol-Specific Biotinylation: The thiol group in the incorporated 4sU is covalently labeled with a biotin derivative.[4]

-

Enrichment of Labeled RNA: The biotinylated, newly transcribed RNA is separated from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[4]

-

Library Preparation and Sequencing: The enriched, newly transcribed RNA is then used as input for standard RNA-seq library preparation and high-throughput sequencing.

Experimental Protocols

This section provides a detailed methodology for performing a 4sU-seq experiment.

Materials and Reagents

-

Cell culture reagents

-

4-thiouridine (4sU)

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

Nuclease-free water

-

Biotin-HPDP

-

Dimethylformamide (DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

5 M NaCl

-

Streptavidin-coated magnetic beads

-

RNA-seq library preparation kit

-

Sequencing platform

Step 1: Metabolic Labeling of Cells with 4-thiouridine (4sU)

The concentration of 4sU and the labeling time are critical parameters that need to be optimized for each cell type and experimental goal. Shorter labeling times (5-15 minutes) are suitable for measuring instantaneous transcription rates, while longer times may be required for sufficient labeling of less abundant transcripts.

Protocol:

-

Culture cells to approximately 70-80% confluency.[5]

-

Prepare a stock solution of 4sU in an appropriate solvent (e.g., DMSO or PBS). A common stock concentration is 100 mM.

-

Dilute the 4sU stock solution in pre-warmed cell culture medium to the desired final concentration. Typical final concentrations range from 100 µM to 500 µM.[6][7]

-

Remove the existing medium from the cells and replace it with the 4sU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 15-60 minutes) under standard cell culture conditions.[6][7]

-

After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the culture dish to quench cellular processes and protect RNA from degradation.

| Parameter | Recommended Range | Notes |

| Cell Confluency | 70-80% | Ensures active transcription.[5] |

| 4sU Concentration | 100 - 500 µM | Optimize for cell type to balance labeling efficiency and potential toxicity.[6][7] |

| Labeling Time | 5 - 60 minutes | Shorter times for transcription rate, longer for sufficient yield.[4] |

Table 1: Recommended Parameters for 4sU Labeling.

Step 2: Total RNA Isolation

Standard RNA isolation protocols using TRIzol or other phenol-based reagents are suitable.

Protocol:

-

Following cell lysis with TRIzol, add chloroform (0.2 mL per 1 mL of TRIzol).[8]

-

Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[8]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.[8]

-

Transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the RNA by adding an equal volume of isopropanol and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

-

Wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet briefly and resuspend in nuclease-free water.

-

Quantify the RNA concentration and assess its integrity.

Step 3: Thiol-Specific Biotinylation of 4sU-labeled RNA

This step attaches a biotin molecule to the 4sU-containing RNA, which will be used for affinity purification.

Protocol:

-

For every 50-100 µg of total RNA, prepare the biotinylation reaction mixture.

-

In a tube, combine the total RNA, 10x Biotinylation Buffer (to a final concentration of 1x), and Biotin-HPDP (dissolved in DMF, to a final concentration of 0.2 mg/mL).

-

Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.

-

Remove unreacted biotin by performing a chloroform extraction followed by isopropanol precipitation of the RNA as described in Step 2.

| Component | Final Concentration |

| Total RNA | 50 - 100 µg |

| 10x Biotinylation Buffer | 1x |

| Biotin-HPDP | 0.2 mg/mL |

Table 2: Biotinylation Reaction Components.

Step 4: Enrichment of Biotinylated RNA

Streptavidin-coated magnetic beads are used to capture the biotinylated, newly transcribed RNA.

Protocol:

-

Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

-

Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant containing the unlabeled, pre-existing RNA.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

Elute the captured, newly transcribed RNA from the beads by adding a solution containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Biotin-HPDP linker.

-

Precipitate the eluted RNA using isopropanol.

-

Resuspend the purified, newly transcribed RNA in nuclease-free water.

Step 5: Library Preparation and RNA Sequencing

The enriched, newly transcribed RNA is now ready for library preparation.

Protocol:

-

Quantify the amount of enriched RNA. The yield will be a small fraction of the initial total RNA.

-

Use a low-input RNA-seq library preparation kit suitable for your sequencing platform.

-

Follow the manufacturer's instructions for library preparation, including fragmentation, reverse transcription, adapter ligation, and amplification.

-

Perform quality control on the prepared library to assess its size distribution and concentration.

-

Sequence the library on a high-throughput sequencing platform.

Data Analysis Pipeline

The analysis of 4sU-seq data follows a similar workflow to standard RNA-seq data analysis, with some specific considerations.

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene or transcript.

-

Differential Expression Analysis: Identify genes that show significant changes in transcription between different experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for 4sU-based metabolic labeling and RNA sequencing.

Principle of 4sU Labeling and Enrichment

Caption: Principle of 4sU incorporation and subsequent enrichment of nascent RNA.

Conclusion

4sU-seq is a robust and versatile method for investigating the dynamics of RNA metabolism. By providing a snapshot of the actively transcribed RNA population, this technique offers valuable insights for basic research and drug development. The protocol outlined in this document provides a comprehensive guide for implementing 4sU-seq in the laboratory. Careful optimization of labeling conditions and adherence to best practices in RNA handling are essential for successful experiments.

References

- 1. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4'-Thioguanosine in PAR-CLIP for Identifying RNA-Protein Interactions

Introduction

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2][3][4] This method utilizes photoreactive ribonucleoside analogs, such as 4-thiouridine (4-SU) and 6-thioguanosine (6-SG), which are incorporated into nascent RNA transcripts in living cells.[2][3][4][5] Subsequent irradiation with long-wavelength UV light (365 nm) induces efficient crosslinking between the photoreactive nucleoside-labeled RNA and interacting RBPs.[1][2][3][4] The use of 6-thioguanosine is particularly advantageous when studying RBPs that preferentially bind to guanosine-rich sequences, offering a higher probability of crosslinking within the binding site.[6]

One of the key features of PAR-CLIP is the induction of specific mutations at the crosslinking site during reverse transcription.[4][7][8] For 6-thioguanosine, this manifests as a guanosine-to-adenosine (G-to-A) transition in the resulting cDNA sequence.[3][4][5] These characteristic mutations allow for the precise, single-nucleotide resolution identification of RBP binding sites and help to distinguish true crosslinked sites from background noise.[5][7][9]

Mechanism of Action

The PAR-CLIP workflow with 6-thioguanosine begins with the metabolic labeling of cellular RNA. Cells are cultured in a medium supplemented with 6-thioguanosine, which is incorporated into newly synthesized RNA molecules.[2][3] Upon exposure to 365 nm UV light, the thio-group on the guanosine analog becomes activated, leading to the formation of a covalent bond with amino acid residues of a closely associated RBP.[1][5][6]

Following crosslinking, the RBP of interest is immunoprecipitated, and the co-purified RNA is partially digested to leave only the RNA fragment protected by the RBP. After proteinase K digestion to remove the protein, the RNA is ligated to adapters, reverse transcribed into cDNA, and subjected to high-throughput sequencing. The G-to-A mutations in the sequencing reads serve as a diagnostic marker for the precise location of the crosslink, and therefore, the RBP binding site.[3][4][5]

Quantitative Data Summary

The efficiency of PAR-CLIP can be assessed by the rate of induced mutations. While specific data for 6-thioguanosine is less commonly reported than for 4-thiouridine, the principle remains the same. The background mutation rate for uncrosslinked RNAs labeled with photoreactive nucleosides is relatively low, whereas the mutation rate significantly increases upon successful crosslinking.

| Parameter | 4-Thiouridine (4-SU) - Reference | 6-Thioguanosine (6-SG) - Expected |

| Background Mutation Rate (Uncrosslinked) | ~20% (T to C)[3] | Expected to be in a similar low range (G to A) |

| Mutation Rate (Crosslinked) | 50-80% (T to C)[3] | Expected to be significantly elevated (G to A) |

| UV Crosslinking Wavelength | 365 nm[1][2][3] | 365 nm[3][5] |

| Induced Mutation | Thymidine to Cytidine (T to C)[3][5][7] | Guanosine to Adenosine (G to A)[3][4][5] |

Experimental Protocols

I. Cell Culture and 6-Thioguanosine Labeling

-

Cell Seeding: Plate cells (e.g., HEK293) in a sufficient number of 15 cm dishes to yield a cell pellet of 1.5–3 ml. Grow cells to approximately 80% confluency.[8]

-

Preparation of 6-Thioguanosine Stock Solution: To prepare a 1 M stock solution, first dehydrate the 6-thioguanosine powder in a vacuum oven at room temperature overnight. Then, dissolve 299.3 mg in 1 ml of DMSO.[2]

-

Labeling: Approximately 14-16 hours before crosslinking, add the 6-thioguanosine stock solution directly to the cell culture medium to a final concentration of 100 µM.[3][8]

-

Incubation: Return the cells to the incubator and continue to culture for 14-16 hours.

II. UV Crosslinking and Cell Lysis

-

Cell Harvesting: Aspirate the medium and wash the cells once with ice-cold PBS. Scrape the cells in fresh ice-cold PBS and pellet them by centrifugation.

-

UV Crosslinking: Resuspend the cell pellet in a minimal volume of ice-cold PBS and spread the cell suspension on a fresh 15 cm plate. Place the plate on ice and irradiate with 365 nm UV light. The optimal energy dose should be determined empirically but is typically in the range of 0.1-0.4 J/cm².

-

Cell Lysis: Pellet the crosslinked cells and resuspend in 3 volumes of NP40 lysis buffer. Incubate on ice for 10 minutes.[3]

-

Lysate Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

III. Immunoprecipitation and RNA Processing

-

Partial RNase Digestion: Add RNase T1 to the cleared lysate to a final concentration of 1 U/µl and incubate for 15 minutes at 22°C. The optimal RNase concentration should be optimized for each RBP to obtain RNA fragments of 19-35 nucleotides.[3][8]

-

Immunoprecipitation: Add antibody-conjugated magnetic beads to the lysate and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Wash the beads three times with IP wash buffer and then three times with high-salt wash buffer.[10]

-

On-bead Dephosphorylation: Resuspend the beads in dephosphorylation buffer and treat with alkaline phosphatase.

-

3' Adapter Ligation: After washing, ligate the 3' RNA adapter to the RNA fragments on the beads using T4 RNA ligase.

-

Radiolabeling (Optional): The 5' end of the RNA can be radiolabeled using T4 polynucleotide kinase and γ-³²P-ATP for visualization.[8]

-

Protein-RNA Complex Elution and Gel Electrophoresis: Elute the protein-RNA complexes from the beads by heating in SDS-PAGE loading buffer.[8][10] Separate the complexes on a Bis-Tris polyacrylamide gel.[3][10]

-

Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose membrane. Excise the membrane region corresponding to the size of the RBP-RNA complex. Isolate the RNA by digesting the protein with Proteinase K.

IV. cDNA Library Preparation and Sequencing

-

5' Adapter Ligation: Ligate the 5' RNA adapter to the isolated RNA fragments.

-

Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA. The G-to-A mutations are introduced at this step.

-

PCR Amplification: Amplify the cDNA using primers specific to the 5' and 3' adapters.

-

Size Selection: Purify the PCR products of the expected size from an agarose gel.[3]

-

High-Throughput Sequencing: Sequence the prepared cDNA library using an appropriate platform (e.g., Illumina).

Visualizations

Caption: PAR-CLIP workflow using 6-Thioguanosine.

Caption: G to A mutation induction in 6-SG PAR-CLIP.

References

- 1. PAR-CLIP - Wikipedia [en.wikipedia.org]

- 2. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoactivable Ribonucleoside Enhanced CLIP - Lifeasible [lifeasible.com]

- 6. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 7. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PAR-CLIP [illumina.com]

- 10. researchgate.net [researchgate.net]

Application of 4-Thiouridine in TUC-seq for RNA Half-Life Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the regulation of RNA turnover is crucial for elucidating gene expression dynamics in various biological processes, including development, disease pathogenesis, and response to therapeutic interventions. Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (TUC-seq) is a powerful method for determining RNA half-lives on a transcriptome-wide scale.[1][2] This technique relies on the metabolic labeling of newly synthesized RNA with the nucleoside analog 4-thiouridine (4sU), followed by a chemical conversion that induces a specific base change during reverse transcription, allowing for the differentiation and quantification of newly transcribed versus pre-existing RNA populations.[2][3]

This document provides detailed application notes and protocols for the use of 4-thiouridine (4sU) in TUC-seq for the analysis of RNA half-life. It is intended for researchers, scientists, and drug development professionals who are looking to implement this methodology in their studies.

Principle of TUC-seq

TUC-seq is a method that enables the direct sequencing of 4sU-labeled RNA without the need for enrichment of the labeled transcripts. The core principle involves two key steps:

-

Metabolic Labeling: Cells are cultured in the presence of 4-thiouridine (4sU), a non-toxic analog of uridine.[3] 4sU is incorporated into newly transcribed RNA in place of uridine.

-

Chemical Conversion: After RNA extraction, the incorporated 4sU is chemically treated with osmium tetroxide (OsO₄), which converts 4sU to a cytidine analog.[3][4]

-

Sequencing and Analysis: During reverse transcription and subsequent sequencing, the converted 4sU is read as a cytidine. This results in a thymine (T) to cytosine (C) transition in the sequencing reads of newly synthesized RNA, which can be identified and quantified bioinformatically. By analyzing the proportion of T-to-C converted reads over time, the degradation rates and half-lives of individual transcripts can be calculated.[3][4]

Advantages of TUC-seq for RNA Half-Life Analysis

-

Direct Detection: TUC-seq avoids the biases associated with affinity purification of labeled RNA.[2]

-

High Resolution: It allows for the determination of RNA half-lives at the single-gene or even isoform level.[4]

-

Versatility: The method can be applied to a wide range of cell types and experimental conditions.[2]

-

Compatibility: TUC-seq is compatible with various sequencing platforms, including both short-read (e.g., Illumina) and long-read (e.g., PacBio) sequencing, the latter being referred to as Long-TUC-seq.[4]

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a TUC-seq experiment. The data is derived from a Long-TUC-seq study in the GM12878 cell line, where cells were labeled with 4sU for 8 hours.[4]

Table 1: Gene Expression and Labeled RNA Fraction in GM12878 Cells [4]

| Gene Symbol | Total Expression (TPM) | Labeled RNA (%) |

| MYC | 111 | 95% |

| GAPDH | 11,378 | 5.6% |

| ACTB | 5,500 | 10% |

| MALAT1 | 8,000 | 7% |

| FOS | 50 | 98% |

Table 2: Calculated RNA Half-Lives for Selected Genes [4]

| Gene Symbol | RNA Half-Life (hours) |

| MYC | 1.7 |

| GAPDH | > 8 |

| ACTB | > 8 |

| MALAT1 | > 8 |

| FOS | < 1 |

Experimental Protocols

This section provides a detailed protocol for performing a TUC-seq experiment, adapted from the Long-TUC-seq methodology.[4]

Metabolic Labeling of RNA with 4-Thiouridine (4sU)

-

Cell Culture: Culture cells of interest (e.g., GM12878) to approximately 70-80% confluency.

-

4sU Labeling:

-

Prepare a fresh working solution of 4-thiouridine (Sigma-Aldrich, T4609) at a concentration of 200 mM in an appropriate solvent (e.g., DMSO).

-

For each 10-15 million cells, resuspend them in 10-15 mL of fresh culture medium.

-

Add the 4sU working solution to the culture medium to a final concentration of 1 mM. For control experiments (no 4sU labeling), add an equivalent volume of the solvent.

-

Incubate the cells for the desired labeling period. For RNA half-life determination, a time course experiment is recommended (e.g., 0, 2, 4, 8, 12 hours). An 8-hour labeling time has been shown to be effective.[4]

-

-

Cell Harvesting: After the labeling period, harvest the cells by centrifugation.

Total RNA Extraction

-

Extract total RNA from the labeled cells using a standard RNA extraction method, such as the QIAGEN RNeasy Plus kit (Cat. No. 74134), following the manufacturer's instructions.

-

Quantify the extracted RNA and assess its integrity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

TUC-seq Chemical Conversion

-

Osmium Tetroxide (OsO₄) Solution Preparation:

-

Caution: Osmium tetroxide is highly toxic and should be handled in a certified chemical fume hood with appropriate personal protective equipment. .

-

For every 10 µg of RNA, freshly prepare the OsO₄ solution by mixing:

-

20 µL of 1 mM OsO₄ (Sigma-Aldrich, 201030)

-

4 µL of 2 M NH₄Cl, pH 8.8

-

1 µL of RNasin Plus RNase Inhibitor (Promega, N2615)

-

-

-

Chemical Conversion Reaction:

-

Add the freshly prepared OsO₄ solution to the total RNA.

-

Incubate the reaction mixture for 3 hours at room temperature in the dark.

-

-

RNA Purification:

-

Purify the RNA using an RNA cleanup kit, such as the Zymo RNA Clean & Concentrator kit (R1015), to remove the chemical reagents.

-

Library Preparation and Sequencing

The TUC-seq treated RNA can be used for standard RNA sequencing library preparation. The following outlines the general steps for both Illumina (short-read) and PacBio (long-read) sequencing.

For Illumina Sequencing:

-

Generate cDNA from the treated RNA using a modified SMART-seq2 protocol.[4]

-

Prepare sequencing libraries from 30-50 ng of the cDNA using a kit such as the Illumina Nextera DNA Flex Library Prep Kit.

-

Sequence the libraries on an Illumina platform (e.g., NextSeq).

For PacBio Sequencing (Long-TUC-seq):

-

Generate full-length cDNA from 1-2 µg of input RNA.

-

Construct SMRTbell libraries using the SMRTbell Template Prep Kit 2.0.

-

Sequence the libraries on a PacBio Sequel II platform.

Data Analysis

-

Read Alignment:

-

For Illumina data, align the sequencing reads to the reference genome using a splice-aware aligner like STAR. It is crucial to adjust the alignment parameters to allow for a higher number of mismatches to account for the T-to-C conversions.[4]

-

For PacBio data, process the raw reads to generate high-fidelity circular consensus sequencing (CCS) reads, which can then be aligned to the reference genome.

-

-

Identification of Labeled Reads:

-

Develop or use custom scripts to analyze the aligned reads and identify those with a significant number of T-to-C mismatches, which correspond to the newly synthesized, 4sU-labeled RNA. The number of T-to-C substitutions can be used to filter for labeled reads with high confidence.[4]

-

-

Quantification and Half-Life Calculation:

-

Quantify the expression of both total and labeled RNA for each gene or isoform.

-

Calculate the RNA half-life (t₁/₂) using the following formula, assuming steady-state conditions during the labeling period:[4]

t₁/₂ = -t * ln(2) / ln(1 - L/R)

Where:

-

t = labeling time

-

L = expression of labeled RNA

-

R = total expression of the RNA

-

-

Visualization of Workflows and Pathways

TUC-seq Experimental Workflow

The following diagram illustrates the key steps in the TUC-seq experimental workflow.

Caption: A flowchart of the TUC-seq experimental protocol.

TUC-seq DUAL for Enhanced RNA Dynamics Analysis

A more advanced technique, TUC-seq DUAL, utilizes a second metabolic label, 6-thioguanosine (6sG), in addition to 4sU. This dual-labeling approach allows for more precise measurements of RNA synthesis and decay by distinguishing between different populations of newly synthesized RNA.[5]

References

- 1. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates. | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing 4'-Thioguanosine in Viral Replication and Transcription Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Thioguanosine is a synthetic nucleoside analog belonging to the thiopurine family. While research on this compound is emerging, studies on closely related compounds like 6-thioguanine (6-TG) and 6-thioguanosine (6-TGo) have revealed potent antiviral activities. These compounds are believed to exert their effects through multiple mechanisms, primarily by inducing the Unfolded Protein Response (UPR) and potentially through incorporation into viral nucleic acids. These application notes provide a comprehensive overview of the potential uses of this compound in studying viral replication and transcription, based on the mechanisms elucidated for its analogs. Detailed protocols for key experiments are provided to facilitate the investigation of its antiviral properties.

Mechanism of Antiviral Action

The primary proposed mechanism of action for thiopurines in viral infections is the induction of the host's Unfolded Protein Response (UPR). Many viruses, particularly enveloped viruses, rely on the host's endoplasmic reticulum (ER) for the synthesis and proper folding of their glycoproteins. An overwhelming production of viral glycoproteins can stress the ER, triggering the UPR. Thiopurines like 6-TG and 6-TGo have been shown to selectively activate the UPR in virus-infected cells, leading to the disruption of viral glycoprotein processing and accumulation.[1] This targeted disruption of essential viral components inhibits the production of infectious progeny virions.

A secondary proposed mechanism involves the metabolic conversion of thiopurines into their triphosphate forms, which can then be incorporated into newly synthesized viral RNA or DNA. This incorporation can lead to mutations or chain termination, thereby inhibiting viral replication and transcription.

Quantitative Data Summary

The following table summarizes the antiviral activity of the related thiopurines, 6-thioguanine (6-TG) and 6-thioguanosine (6-TGo), against various viruses. It is important to note that these values serve as a reference, and the specific efficacy of this compound should be determined experimentally.

| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6-Thioguanine | Influenza A virus (IAV/PR8) | A549 | Plaque Assay | ~10 | >100 | >10 | [1] |

| 6-Thioguanosine | Influenza A virus (IAV/PR8) | A549 | Plaque Assay | ~10 | >100 | >10 | [1] |

| 6-Thioguanine | SARS-CoV-2 | Calu-3 | TCID50 | Not specified | >25 | Not specified | [2] |

| 6-Thioguanosine | SARS-CoV-2 | Calu-3 | TCID50 | Not specified | >25 | Not specified | [2] |

| 6-Thioguanine | HCoV-OC43 | HCT-8 | TCID50 | Not specified | >25 | Not specified | [2] |

| 6-Thioguanosine | HCoV-OC43 | HCT-8 | TCID50 | Not specified | >25 | Not specified | [2] |

| 6-Thioguanine | HCoV-229E | Huh-7.5 | TCID50 | Not specified | >25 | Not specified | [2] |